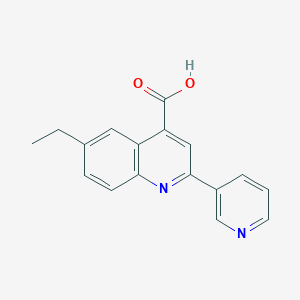

6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-11-5-6-15-13(8-11)14(17(20)21)9-16(19-15)12-4-3-7-18-10-12/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSKSNZAICOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227729 | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-87-1 | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is C₁₇H₁₄N₂O₂, with a molecular weight of approximately 278.31 g/mol. The compound features a quinoline core with ethyl and pyridine substituents, which contribute to its unique chemical behavior and biological activity.

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit antitumor properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, research demonstrated that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function. A study on similar quinoline derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar effects .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on kinases and phosphatases involved in signaling pathways. These studies are crucial for understanding the compound's role in cellular processes and its potential therapeutic applications .

Pharmaceutical Development

Drug Formulation

The compound is being explored for its formulation into drug delivery systems due to its favorable pharmacokinetic properties. Its solubility and stability profiles make it a candidate for oral or injectable formulations. Research is ongoing to optimize these formulations to enhance bioavailability and therapeutic efficacy .

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell growth, which supports further investigation into its mechanisms of action.

- Antimicrobial Efficacy Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

- Pharmacokinetic Profiling : Research focused on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, revealing promising results that suggest it could be developed into an effective therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects : The meta (3-yl) and para (4-yl) pyridinyl substituents alter electron distribution compared to the ortho (2-yl) isomer, affecting dipole moments and acidity .

- Biological Activity : Patent applications highlight pyridinylmethyl-carbamic acid derivatives with trifluoro-acetic acid, suggesting that pyridinyl position impacts binding to biological targets (e.g., enzymes or receptors) .

Substituent Variation at the 6-Position

Replacing the ethyl group with a methyl group reduces steric bulk and lipophilicity:

*Molecular formula inferred from structural similarity.

Key Findings :

Functional Group Modifications: Carboxylic Acid vs. Esters

Ester derivatives of related quinoline compounds exhibit distinct properties:

| Compound Name | Functional Group | Molecular Formula | CAS Number | Molecular Weight |

|---|---|---|---|---|

| This compound | Carboxylic acid | C₁₇H₁₄N₂O₂ | 588696-87-1 | 278.31 |

| Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate | Ester | C₉H₁₁NO₃ | 150190-03-7 | 189.19 |

| 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester | Ester | C₁₃H₁₃NO₃ | 300590-94-7 | 231.25 |

Biological Activity

6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethyl group at the 6-position and a pyridine ring at the 2-position. This unique structure contributes to its diverse biological activities.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is critical for its antimicrobial and anticancer properties.

- Protein-Ligand Binding : It interacts with proteins involved in disease pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 10.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions of the quinoline ring have been explored:

- Position 6 Substitution : The presence of the ethyl group at position 6 significantly enhances antimicrobial activity compared to other alkyl substituents.

- Pyridine Ring Modifications : Alterations to the pyridine ring can affect binding affinity and selectivity towards target enzymes.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antiviral Activity : In a study focusing on viral infections, derivatives of this compound were tested against enteroviruses, showing varying degrees of antiviral potency. Compounds with similar scaffolds exhibited enhanced activity, suggesting that structural optimization could yield more effective antiviral agents .

- In Vivo Efficacy : Preliminary animal studies have indicated that formulations containing this compound can reduce tumor growth in xenograft models, supporting its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives often employs the Doebner reaction , involving condensation of substituted benzaldehydes with pyruvic acid and aniline derivatives. For example, refluxing ethanol with pyruvic acid and p-anisidine at elevated temperatures (e.g., 70–80°C) under catalytic conditions can yield intermediates, followed by functionalization steps to introduce the ethyl and pyridinyl groups . Key parameters include solvent choice (DMF or toluene), catalyst selection (e.g., Pd/Cu for cross-coupling), and reaction time (24–72 hours for cyclization) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C), HRMS for molecular weight validation, and X-ray crystallography for resolving substituent orientations. For instance, bond angles (e.g., O4–C17–N2 = 122.42°) and torsional parameters are critical for validating the quinoline core and substituent positions . PubChem-derived InChI keys and computational tools (e.g., Gaussian) further aid in stereochemical assignments .

Advanced Research Questions

Q. How can contradictory data on the biological activity of quinoline-4-carboxylic acid derivatives be resolved, particularly in antimicrobial assays?

- Methodological Answer : Discrepancies in bioactivity (e.g., MIC values against Staphylococcus aureus) may arise from variations in agar diffusion protocols (e.g., inoculum size, agar composition) or compound purity. A standardized approach includes:

- Using broth dilution methods (e.g., CLSI guidelines) to determine MICs.

- Validating purity via HPLC (>95%) and controlling solvent effects (DMSO concentration ≤1%) .

- Cross-referencing with cytotoxicity assays (e.g., MTT) to rule out false positives from cellular stress .

Q. What strategies are effective for optimizing the regioselectivity of quinoline functionalization during synthesis?

- Methodological Answer : Regioselective introduction of ethyl and pyridinyl groups can be achieved via:

- Transition metal catalysis : Pd-mediated Suzuki-Miyaura coupling for aryl-pyridine bond formation .

- Protecting group strategies : Boc protection of amines to prevent undesired side reactions during cyclization .

- Green chemistry approaches : Ionic liquids or ultrasound irradiation to enhance reaction efficiency and selectivity .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the electronic properties and biological efficacy of quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Substituent effects are evaluated through:

- Computational modeling : DFT calculations to assess electron density distribution (e.g., at C-2/C-6 positions) .

- SAR studies : Comparing MICs of analogues (e.g., 6-ethyl vs. 6-methoxy derivatives) against Gram-positive/-negative pathogens .

- LogP measurements : Quantifying lipophilicity changes to correlate with membrane permeability .

Data Interpretation & Experimental Design

Q. What are the best practices for reconciling discrepancies in spectroscopic data (e.g., NMR shifts) across synthetic batches?

- Methodological Answer :

- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6) for NMR calibration .

- Batch-to-batch comparison : Track variations in coupling constants (e.g., J = 8–10 Hz for aromatic protons) to identify impurities .

- Cross-validation : Pair NMR with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and elemental analysis .

Q. How can researchers design experiments to probe the mechanism of action of this compound in antibacterial contexts?

- Methodological Answer :

- Enzyme inhibition assays : Target-specific studies (e.g., dihydrofolate reductase or DNA gyrase inhibition) .

- Efflux pump inhibition : Co-administer with known EPIs (e.g., verapamil) to assess synergy against resistant strains .

- Fluorescence microscopy : Track bacterial membrane disruption using propidium iodide uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.